6-Formyl-uracil hydrate

Description

Contextualization within Modified Pyrimidine (B1678525) Nucleobase Chemistry

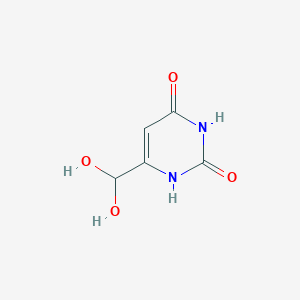

6-Formyl-uracil hydrate (B1144303) is a derivative of uracil (B121893), one of the four primary nucleobases in ribonucleic acid (RNA). It belongs to the broader class of modified pyrimidine nucleobases, which are uracil or cytosine bases that have been chemically altered. These modifications play crucial roles in various biological processes and are of significant interest in the fields of chemical biology and medicinal chemistry. The presence of a formyl group at the 6-position of the uracil ring and the inclusion of a water molecule in its hydrated form give this compound distinct chemical properties and reactivity. cymitquimica.com This makes it a valuable intermediate for the synthesis of more complex molecules. cymitquimica.com

The structure of 6-formyl-uracil features a pyrimidine ring with a formyl group (an aldehyde) at the sixth carbon. In its hydrated form, a water molecule is associated with the compound. cymitquimica.comfluorochem.co.uk This modification at the 6-position influences the electronic properties of the uracil ring, making it a focal point for studying chemical reactivity and potential biological activity. beilstein-journals.org

Historical Perspective on the Discovery and Initial Characterization of 6-Formyl-uracil and its Hydrate

The study of modified uracils dates back to the early 20th century, with the first synthesis of a modified uracil reported in 1906. beilstein-journals.org However, the therapeutic potential of uracil derivatives was not explored until the mid-1940s and 1950s with investigations into their antibacterial and anticarcinogenic properties. beilstein-journals.org

The synthesis of 6-formyl-uracil, also referred to as orotaldehyde (B3021436), can be achieved through the oxidation of 6-methyluracil (B20015) using selenium dioxide in acetic acid. chemicalbook.com The crude product can then be purified by dissolving it in hot water and treating it with sodium bisulfite, followed by acidification. chemicalbook.com The hydrate form, 6-formyl-uracil monohydrate, indicates that one molecule of water is present for each molecule of 6-formyl-uracil. cymitquimica.com This can affect its stability and solubility. cymitquimica.com

Overview of Academic Research Trajectories for Formylated Uracil Derivatives

Research into formylated uracil derivatives has followed several key trajectories, largely driven by their potential biological activities and use as synthetic intermediates.

Anticancer and Antiviral Research: Uracil derivatives have been a cornerstone in the development of anticancer and antiviral drugs. beilstein-journals.org 5-Fluorouracil is a well-known anticancer agent, and formylated uracils are investigated for similar properties. For instance, derivatives of 6-formyl-2-thiouracil (B99724) have shown potential as histone deacetylase inhibitors, which are important in cancer therapy.

Enzyme Inhibition: Formylated uracils and their derivatives are studied as inhibitors of various enzymes. 6-formyl-uracil has been investigated as an inhibitor of Uracil-DNA glycosylase (UNG), an enzyme involved in DNA repair. rcsb.orgnih.govoup.com The ability to inhibit UNG has implications for cancer treatment and antiviral therapies. rcsb.orgoup.com

Synthetic Chemistry: The formyl group on the uracil ring is a versatile chemical handle for synthesizing a wide array of more complex molecules. researchgate.netconicet.gov.ar Researchers have utilized 6-formyl-uracil in reactions like Knoevenagel and Stobbe condensations to create novel uracil derivatives with diverse functionalities. researchgate.net

Epigenetics and DNA/RNA Metabolism: Formylated uracils, particularly 5-formyluracil (B14596), are studied in the context of epigenetics and DNA damage. 5-formyluracil is a product of thymine (B56734) oxidation and can interfere with normal DNA and RNA metabolism, leading to toxicity and mutagenicity. nih.govnih.gov While distinct from the 6-formyl isomer, this research highlights the biological importance of the formyl group on the uracil ring.

Rationale for the Comprehensive Study of 6-Formyl-uracil Hydrate in Chemical and Biochemical Research

The comprehensive study of this compound is justified by its multifaceted role in both fundamental and applied research:

As a Synthetic Building Block: The aldehyde group of 6-formyl-uracil is highly reactive, allowing for its use in a variety of chemical transformations to synthesize novel heterocyclic compounds. cymitquimica.comresearchgate.net This makes it a valuable tool for medicinal chemists and organic chemists developing new therapeutic agents or molecular probes.

In Understanding Enzyme Mechanisms: Studying the interaction of 6-formyl-uracil with enzymes like UNG provides insights into enzyme-substrate recognition and catalytic mechanisms. rcsb.orgnih.gov This knowledge is crucial for the rational design of more potent and specific enzyme inhibitors.

Probing Biological Pathways: As a modified nucleobase, 6-formyl-uracil and its derivatives can be used to probe the intricacies of DNA repair, RNA function, and other cellular processes involving nucleic acids. oup.comnih.gov

Development of Novel Therapeutics: The structural motif of 6-formyl-uracil serves as a scaffold for the development of new drugs. Its ability to act as an enzyme inhibitor suggests potential applications in oncology and virology. beilstein-journals.orgrcsb.orgoup.com

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate | fluorochem.co.uk |

| CAS Number | 36327-91-0 | fluorochem.co.ukfluorochem.co.uk |

| Molecular Formula | C5H6N2O4 | cymitquimica.comfluorochem.co.uk |

| Molecular Weight | 158.113 g/mol | fluorochem.co.ukfluorochem.co.uk |

| Appearance | Solid | fluorochem.co.uk |

| Purity | 98.0% | fluorochem.co.ukfluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O4 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

6-(dihydroxymethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1,4,9-10H,(H2,6,7,8,11) |

InChI Key |

DUGHQFVNXIWPEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(O)O |

Origin of Product |

United States |

Structural Elucidation and Tautomeric Considerations of 6 Formyl Uracil Hydrate

Definitive Structural Assignment and Stereochemical Aspects of the Hydrate (B1144303) Form

The definitive structural assignment of 6-formyl-uracil hydrate has been established through various analytical techniques. The hydrate exists as a geminal diol, where the formyl group at the 6-position has undergone hydration. This transformation from an aldehyde to a gem-diol is a key stereochemical aspect of the molecule.

Recent studies have utilized single-crystal X-ray diffraction to determine the three-dimensional structure of related hydrated co-crystals, providing insight into the spatial arrangement of atoms and the hydrogen bonding networks that stabilize the hydrated form. nih.gov While specific crystallographic data for this compound is not detailed in the provided results, the principles of structure elucidation from such studies are directly applicable. researchgate.net The formation of the hydrate can lead to the loss of the water of hydration, which can be observed in crystallographic studies. ru.nl

Investigation of Tautomeric Equilibria in 6-Formyl-uracil and its Hydrated Counterpart

Uracil (B121893) and its derivatives, including 6-formyl-uracil, can exist in multiple tautomeric forms due to proton transfer reactions. kuleuven.be The most common are the diketo, keto-enol, and dienol forms. The presence of the formyl group at the 6-position influences the electronic properties of the pyrimidine (B1678525) ring and, consequently, the tautomeric equilibrium. nih.gov

Computational and Experimental Approaches to Tautomer Identification

Both computational and experimental methods are employed to identify and quantify the different tautomers of uracil and its derivatives. kuleuven.beconicet.gov.ar

Computational Approaches: Density Functional Theory (DFT) is a predominant computational method used to predict tautomeric equilibria. conicet.gov.ar The choice of the DFT functional and basis set is critical for the accuracy of these predictions. conicet.gov.ar Calculations are performed to optimize the geometries of all possible tautomers and determine their relative energies, thus predicting their relative abundance. kuleuven.beconicet.gov.ar Studies have shown that the potential energy surface of uracil tautomerization is complex, with multiple tautomeric forms identified. kuleuven.be

Experimental Approaches: Mass spectrometry is a powerful experimental tool for studying tautomeric equilibria in the gas phase. conicet.gov.ar By analyzing the fragmentation patterns of the compound and its derivatives where specific tautomers are "blocked," researchers can deduce the presence and relative abundance of different tautomeric forms. conicet.gov.ar Other spectroscopic techniques, such as infrared (IR) spectroscopy, are also used to investigate prototropic equilibria. clockss.org

A combination of NMR spectroscopy and mass spectrometry has been used to quantify the hydrate content of the related 5-formylcytosine (B1664653) and its uracil derivative. nih.gov These experimental findings are often in good agreement with theoretical estimates. nih.gov

Influence of Solvent Environment on Tautomeric Preferences

The solvent environment can significantly influence tautomeric preferences. nih.govconicet.gov.ar Polar solvents can enhance the properties of electron-withdrawing or electron-donating groups, which in turn affects the stability of different tautomers. nih.gov

Computational models, such as the polarizable continuum model (PCM), are used to simulate the effects of different solvents on tautomeric equilibria. nih.gov Studies on related aminopurines have shown that solvation can alter the relative energies of tautomers, sometimes leading to a change in the most stable form in a polar solvent like water compared to the gas phase. mdpi.com For uracil and cytosine, solvent effects can cause significant changes in the geometrical parameters of some tautomers. researchgate.net The stability and reactivity of uracil derivatives are highly dependent on solvent polarity. researchgate.net

pH-Dependence of Hydration and Tautomerization Processes

The hydration of the formyl group and the tautomeric equilibria are also dependent on pH. mdpi.comosti.gov For the related 5-formylcytosine, acidification leads to an increased hydrate content. nih.gov The pKa values of the nucleobase are altered by the presence of the electron-withdrawing formyl group, which facilitates ionization. oup.com

The substitution of a formyl group at the 5-position of uracil, a related compound, lowers the pKa of the base unit, indicating that the electronic structure of the pyrimidine ring is altered. oup.com This change in ionization potential directly impacts the tautomeric equilibrium and the extent of hydration at a given pH. The efficiency of certain biochemical reactions involving formyl-substituted uracils has been shown to increase with increasing pH, which correlates with the acid-base equilibrium of the base moiety. oup.com

Conformational Analysis and Molecular Dynamics of this compound

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility and dynamic behavior of this compound. These methods are used to explore the different spatial arrangements of the atoms (conformers) and their interconversions over time. beilstein-journals.orgresearchgate.net

Force fields like MM2, MM3, and MMFF94 are often used in conformational analysis to evaluate the energies and geometries of different conformers. researchgate.net For more complex systems, DFT methods are employed for optimization, though they are more computationally intensive. researchgate.net

Synthetic Methodologies and Precursor Chemistry of 6 Formyl Uracil Hydrate

Chemical Synthesis Pathways to 6-Formyl-uracil

The creation of 6-formyl-uracil, also known as orotaldehyde (B3021436), can be achieved through various synthetic routes. chemicalbook.comnih.gov These pathways often involve multi-step processes that have been optimized over time to improve yields and efficiency. researchgate.netvapourtec.com

Multi-step Reaction Sequences and Optimization Strategies

Multi-step synthesis is a common approach to producing complex molecules like 6-formyl-uracil, allowing for controlled and efficient construction. vapourtec.com A frequently employed multi-step strategy begins with a more readily available precursor, which undergoes a series of reactions to introduce the desired functional groups. researchgate.net

Utilization of 6-Methyluracil (B20015) and Orotaldehyde as Key Precursors

6-Methyluracil serves as a fundamental precursor in several synthetic pathways to 6-formyl-uracil. chemicalbook.comresearchgate.net One established method involves the oxidation of 6-methyluracil. chemicalbook.com A common procedure for synthesizing 6-methyluracil itself is through the condensation of ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.org This pyrimidine (B1678525) derivative is a versatile starting material for various chemical transformations. nih.govchemicalbook.com

Orotaldehyde (6-formyl-uracil) is itself a key intermediate. chemicalbook.comnih.gov For example, it can be reduced to form 6-(hydroxymethyl)uracil. chemicalbook.com The synthesis of orotaldehyde can be achieved by refluxing 6-methyluracil with selenium dioxide in acetic acid. chemicalbook.com The crude orotaldehyde is then purified, often through a process involving sodium bisulfite and activated carbon. chemicalbook.com

Role of Specific Reagents and Reaction Conditions in Formyl Group Introduction

The introduction of a formyl group onto the uracil (B121893) ring is a critical step that requires specific reagents and controlled conditions.

One method for formylation at the 5-position involves a two-step approach starting from 6-chloro-1,3-dimethyluracil. This includes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by a palladium-catalyzed reaction with formylating agents.

Another strategy for introducing a formyl group at the 5-position of a protected 5-iodo-2'-deoxyuridine involves a metal-halogen exchange using n-butyllithium (nBuLi) after deprotonation with sodium hydride (NaH), followed by treatment with DMF at low temperatures (-78 °C). rsc.org This method has been reported to achieve an 80% yield. rsc.org

The Vilsmeier reagent has also been employed in the synthesis of pyrido-dipyrimidine-tetraones, starting from 6-hydroxy-3-substituted-pyrimidine-2,4-diones, which leads to formylation. nih.gov

Below is a table summarizing various reagents and their roles in the synthesis of formyl-uracil derivatives.

| Reagent | Role in Synthesis | Example Application |

| Selenium Dioxide (SeO₂) | Oxidizing agent | Oxidation of 6-methyluracil to orotaldehyde. chemicalbook.com |

| N-Bromosuccinimide (NBS) | Brominating agent | Bromination at the 5-position of 6-chloro-1,3-dimethyluracil. |

| n-Butyllithium (nBuLi) & DMF | Formylating agents | Introduction of a formyl group at the 5-position of 5-iodo-2'-deoxyuridine. rsc.org |

| Vilsmeier Reagent | Formylating agent | Synthesis of pyrido-dipyrimidine-tetraones. nih.gov |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent | Chlorination of 1,3-dimethylbarbituric acid to form 6-chloro-1,3-dimethyluracil. |

Direct Synthesis of 6-Formyl-uracil Hydrate (B1144303)

6-Formyl-uracil can exist in a hydrated form, where a water molecule is associated with the compound. cymitquimica.com The synthesis of orotaldehyde, as previously described from 6-methyluracil, can lead to the formation of the hydrate. chemicalbook.comcymitquimica.com The presence of water in the final product is often indicated by the term "monohydrate" in its chemical name. cymitquimica.com The hydrate form can influence the compound's physical properties, such as solubility and stability. cymitquimica.com Theoretical studies have also investigated the pH-dependence of the hydration of formyl-substituted cytosine and uracil. uni-muenchen.de

Preparation of N-Substituted 6-Formyl-uracil Derivatives

The synthesis of N-substituted 6-formyl-uracil derivatives allows for the modification of the uracil core, leading to a wide range of compounds with diverse properties. researchgate.netconicet.gov.ar An effective three-step method has been developed to produce 1-substituted-6-formyl-uracil derivatives in large quantities from low-cost precursors. researchgate.net These N-substituted derivatives are valuable precursors for more complex molecules. researchgate.net For example, 1-butyl-6-formyluracil has been used in the synthesis of meso-substituted porphyrins. researchgate.net

Convergent and Divergent Synthetic Approaches to Related Uracil Analogues

Both convergent and divergent strategies are employed in the synthesis of uracil analogues. researchgate.netnih.govresearchgate.net

Convergent synthesis involves the separate preparation of different fragments of a molecule, which are then combined in the final steps. researchgate.net This approach can be efficient for building complex structures.

Divergent synthesis , on the other hand, starts from a common intermediate that is then modified in various ways to produce a library of related compounds. rsc.orgbiorxiv.org This strategy is particularly useful for creating a diverse set of analogues for screening purposes. biorxiv.orgbiorxiv.org For example, a divergent approach starting from 5-iodo-2'-deoxyuridine allows for the synthesis of various 5-substituted pyrimidine 2'-deoxynucleosides, including those with formyl, hydroxymethyl, and carboxyl groups, by simply changing the electrophile used in the reaction. rsc.org This highlights the versatility of using a common precursor to access a range of uracil analogues. rsc.org

Chemical Reactivity and Mechanistic Studies of 6 Formyl Uracil Hydrate

Hydration and Dehydration Kinetics and Mechanisms of the Aldehyde Moiety

The formyl group at the C6 position of the uracil (B121893) ring exhibits a pronounced susceptibility to hydration. This reactivity is a key feature of its chemistry, influencing its structure and interaction in aqueous solutions. The equilibrium between the aldehyde and its hydrate (B1144303) form has been a subject of detailed experimental and theoretical investigation.

The quantification of the hydrate form of formyl-uracil derivatives in solution has been successfully achieved using experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov While direct studies on 6-formyl-uracil hydrate are limited, extensive research on the analogous compound 1-methyl-5-formyluracil provides significant insight. nih.govuni-muenchen.de In these studies, ¹H NMR spectra in D₂O clearly show distinct resonances for both the aldehyde and its corresponding hydrate, allowing for their direct quantification. researchgate.net

For 1-methyl-5-formyluracil, assuming that a single ¹³C(¹H) satellite signal corresponds to 0.535% of the parent ¹H signal's intensity, a ratio of 100:1.3 was determined for the aldehyde versus its hydrate. nih.gov This ratio, measured at 23°C, corresponds to a Gibbs free energy difference (ΔG_exp) of +20.5 kJ mol⁻¹ between the two forms. nih.gov The ability to detect and quantify these small amounts of the hydrate form is crucial for understanding the compound's chemical equilibria. nih.govuni-muenchen.de

| Species | Relative Abundance Ratio | Experimental Free Energy of Hydration (ΔG_exp) | Reference |

|---|---|---|---|

| Aldehyde (1-methyl-5-formyluracil) | 100 | +20.5 kJ mol⁻¹ | nih.gov |

| Hydrate (1-methyl-5-(dihydroxy)methyluracil) | 1.3 |

Isotopic labeling experiments have been instrumental in confirming the hydration pathway of the formyl group. An ¹⁸O isotope exchange experiment performed on 1-methyl-5-formyluracil under neutral conditions demonstrated that the formyl group readily reacts with H₂¹⁸O. uni-muenchen.de This reaction leads to the incorporation of the ¹⁸O isotope into the formyl group, yielding an ¹⁸O-labeled nucleobase. uni-muenchen.deresearchgate.net

The most plausible mechanism for this exchange is the transient formation of the hydrated gem-diol intermediate. uni-muenchen.de Analysis of the mass spectrometry fragmentation patterns confirmed that the oxygen exchange occurred specifically at the formyl group, while the other carbonyl groups within the uracil ring remained unaffected. uni-muenchen.de This experiment provides direct evidence for the reversible addition of water to the aldehyde's carbonyl group, validating the proposed hydration mechanism. uni-muenchen.deresearchgate.net

Theoretical and computational chemistry offers powerful tools to complement experimental findings regarding aldehyde hydration. nih.govarxiv.orgarxiv.org The free energy of hydration (ΔG) for formyl-substituted uracils has been calculated using various high-level computational methods, including Density Functional Theory (DFT), G3B3, and CCSD(T)/CBS. uni-muenchen.de These calculations are vital for understanding the thermodynamics of the hydration reaction, especially when the hydrate's abundance is too low for direct experimental detection. nih.govuni-muenchen.de

For 1-methyl-5-formyluracil, computational models provide hydration free energies that are in good agreement with experimental values. uni-muenchen.de The inclusion of explicit water molecules in the computational models has been shown to be important for accurately predicting these energies. uni-muenchen.de These theoretical studies not only support the experimental observations but also allow for the investigation of related compounds and reaction intermediates that may be difficult to study empirically. uni-muenchen.denih.gov

| Computational Model | ΔG₂₉₈ (No explicit water) | ΔG₂₉₈ (One explicit water) | Reference |

|---|---|---|---|

| DFT (B3LYP-D3/6-31+G(d,p)) | +24.1 | +20.1 | uni-muenchen.de |

| CCSD(T)/CBS | +19.6 | +17.2 | |

| G3B3 | +20.0 | +16.9 |

Reactions with Nucleophiles and Electrophiles

The electrophilic nature of the carbon atom in the formyl group makes it a primary site for reactions with nucleophiles. These reactions are fundamental to the synthetic utility of 6-formyl-uracil, enabling the formation of a wide array of derivatives and complex heterocyclic systems.

The aldehyde functionality of 6-formyl-uracil and its derivatives readily undergoes nucleophilic addition. libretexts.org The "instability" previously ascribed to 6-formyluridine derivatives is, in fact, due to a remarkably facile addition of hydroxylic nucleophiles. acs.org Water adds to form a stable gem-diol, and alcohols add to form diastereomeric hemiacetal products. acs.org

Beyond hydroxylic nucleophiles, nitrogen-based nucleophiles also react efficiently. For example, 6-formyluracil reacts with O-(3-aminopropyl)-hydroxylamine in a condensation reaction to form the corresponding oxime derivative. nih.gov This type of reaction, involving nucleophilic attack by the amine followed by dehydration, is a classic transformation of aldehydes and is used to link the uracil moiety to other molecular fragments. nih.gov

The formyl group is a key functional handle for constructing fused heterocyclic systems through condensation and cyclization reactions. beilstein-journals.org In these reactions, 6-formyl-uracil acts as an electrophile that reacts with a molecule containing two nucleophilic centers (a binucleophile). This process often initiates a cascade reaction leading to the formation of a new ring fused to the pyrimidine (B1678525) core. beilstein-journals.orgfrontiersin.org

A prominent example is the synthesis of pyrido[2,3-d]pyrimidines. The reaction between an aldehyde and 6-aminouracil (B15529), which acts as a heterocyclic enamine, can lead to the formation of the fused pyrido[2,3-d]pyrimidine-2,4-dione system. chim.it Similarly, multicomponent reactions involving aldehydes and uracil analogs are a variable route to pyrimido[4,5-d]pyrimidines. rsc.org These reactions highlight the role of the formyl group as a crucial building block in the synthesis of complex, biologically relevant heterocyclic compounds. rsc.orgjuniperpublishers.com

Redox Chemistry and Derivatives Formation

The chemical reactivity of the 6-formyl group on the uracil scaffold allows for its use as a key intermediate in the synthesis of various derivatives, particularly substituted xanthines. The formylation of 6-aminouracil derivatives is a critical step, creating a reactive aldehyde functional group that can undergo subsequent intramolecular cyclization reactions.

For example, 1,3-dialkyl-5-bromo-6-aminouracils can be treated with an amine, such as n-butylamine, to yield the corresponding 5-(n-butyl)amino derivative. Subsequent formylation of this compound, often achieved by heating with aqueous formic acid, produces the 6-(N-formyl)amino derivative. google.com This intermediate, upon heating with an alkali like sodium hydroxide, undergoes cyclization to form a 1,3-dialkyl-7-(n-butyl)xanthine. google.com This transformation showcases the role of the 6-formyl group (or a derivative thereof) as a precursor in building the fused imidazole (B134444) ring of the xanthine (B1682287) core.

A specific example involves the reaction of 1-(n-propyl)-5-(n-butyl)amino-6-aminouracil with formic acid. google.com This process yields 1-(n-propyl)-5-(N-formyl-N-n-butyl)amino-6-aminouracil, which can then be cyclized to form 3-(n-propyl)-7-(n-butyl)xanthine upon heating with alkali. google.com These reactions highlight the synthetic utility of the 6-formyl functionality in creating a diverse range of substituted xanthine derivatives. google.com

| Reactant(s) | Intermediate | Final Product |

| 1-(3-hydroxyethyl)-3-ethyl-5-bromo-6-aminouracil + n-butylamine | 1-(3-hydroxyethyl)-3-ethyl-5-(n-butyl)amino-6-(formyl)aminouracil | 1-ethyl-3-(β-hydroxyethyl)-7-(n-butyl)xanthine |

| 1,3-dimethyl-5-bromo-6-aminouracil + n-butylamine | 1,3-dimethyl-5-(n-butyl)amino-6-(formyl)aminouracil | 1,3-dimethyl-7-butylxanthine |

| 1-(n-propyl)-5-(n-butyl)amino-6-aminouracil + Formic Acid | 1-(n-propyl)-5-(N-formyl-N-n-butyl)amino-6-aminouracil | 3-(n-propyl)-7-(n-butyl)xanthine |

Photochemical Transformations and Hydrate Formation Mechanisms

The photochemistry of pyrimidine bases, including uracil and its derivatives, is of significant interest due to its relevance in UV-induced DNA damage. One of the primary photochemical reactions is photohydration, which involves the addition of a water molecule across the C5-C6 double bond of the pyrimidine ring. nih.govacs.org While detailed mechanistic studies have focused extensively on uracil, the fundamental pathways provide a framework for understanding the potential photochemical transformations of 6-formyl-uracil. The formation of the photohydrate product, 6-hydroxy-5,6-dihydrouracil, occurs from the singlet excited state. nih.gov Although early hypotheses suggested mechanisms involving zwitterionic excited states or "hot" ground states, recent computational studies have revealed a more detailed and complex pathway. nih.govacs.orgfigshare.com

Theoretical Nonadiabatic Simulations of Photohydration Pathways

To elucidate the complex, ultrafast events that follow UV photoexcitation in pyrimidines, researchers employ theoretical nonadiabatic molecular dynamics (NAMD) simulations. nih.govfigshare.com These computational methods, such as the trajectory surface hopping (TSH) formalism, are essential for modeling the transitions between different electronic states (e.g., from an excited state back to the ground state) where the Born-Oppenheimer approximation breaks down. nih.gov

For uracil, NAMD simulations have been performed at various levels of theory to map the photodeactivation pathways. nih.govnih.gov These simulations show that upon photoabsorption, the molecule rapidly evolves on the excited-state potential energy surface. The decay back to the ground state is not a simple process but occurs through specific points of degeneracy between electronic states, known as conical intersections. acs.org The simulations reveal that the photohydration reaction is intimately linked to the dynamics of this electronic relaxation. nih.govacs.org The calculations suggest that the most probable mechanism for photohydration involves the formation of a highly energetic intermediate on the ground-state potential energy surface following nonadiabatic decay. acs.org

Identification of Transient Intermediates in Photohydration

A key finding from nonadiabatic simulations of uracil is the identification of a previously unrecognized transient intermediate that is crucial for the photohydration mechanism. nih.govacs.org This intermediate is not a zwitterionic species but is a highly energetic, yet kinetically stable, ground-state molecule that is formed almost immediately (within approximately 50–200 femtoseconds) after the molecule returns from the excited state. nih.govacs.orgfigshare.com

The defining structural features of this intermediate are a half-chair puckered pyrimidine ring and a C5=C6 double bond that is severely twisted by about 60 degrees. nih.govacs.org This unusual, high-energy conformation is stable enough to persist long enough to engage in a bimolecular reaction with a nearby water molecule. nih.govacs.org The proposed mechanism involves the nucleophilic attack of water at the C6 position of this twisted and strained intermediate. nih.govacs.org This step leads directly to the formation of the uracil hydrate product. nih.gov The existence of this specific intermediate provides a comprehensive explanation for the photohydration of uracil, moving beyond earlier, less detailed mechanistic hypotheses. nih.gov

| Property | Description |

| Intermediate Type | Ground-state, non-zwitterionic species. nih.govacs.org |

| Formation Time | ~50–200 femtoseconds following S1 → S0 nonadiabatic relaxation. nih.govacs.org |

| Key Structural Features | Half-chair ring conformation; C5=C6 bond twisted by ~60°. nih.govacs.org |

| Role in Hydration | Acts as the substrate for nucleophilic attack by a water molecule at the C6 position. nih.govacs.org |

| Kinetic Stability | Sufficiently stable to allow for a bimolecular reaction with water. nih.govfigshare.com |

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework, probe the electronic environment of each atom, and reveal through-bond and through-space connectivities.

The ¹H and ¹³C NMR spectra of 6-Formyl-uracil provide fundamental information for its structural verification. The chemical shift (δ), measured in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically distinct atoms within the molecule. chemistrysteps.comoregonstate.edu

In aqueous solutions, 6-Formyl-uracil exists in equilibrium with its hydrated (gem-diol) form. This results in two distinct sets of signals in the NMR spectra, corresponding to both the anhydrous (aldehyde) and hydrated species. The predicted chemical shifts are based on the foundational structure of uracil (B121893) and the known electronic effects of aldehyde and gem-diol functional groups. compoundchem.comlibretexts.org The electron-withdrawing nature of the formyl group is expected to deshield the nearby C5-H proton, shifting it downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Formyl-uracil and its Hydrate (B1144303)

Note: Data are estimated based on known values for uracil and related compounds. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Form | Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|---|

| 2 | Anhydrous/Hydrate | ¹³C | ~152 | Carbonyl carbon (C=O). |

| 4 | Anhydrous/Hydrate | ¹³C | ~165 | Carbonyl carbon (C=O). |

| 5 | Anhydrous | ¹H | ~8.0 - 8.2 | Olefinic proton, deshielded by adjacent C=O and C=C. |

| 5 | Anhydrous | ¹³C | ~145 | Olefinic carbon. |

| 5 | Hydrate | ¹H | ~7.8 - 8.0 | Slightly shielded relative to the anhydrous form. |

| 5 | Hydrate | ¹³C | ~143 | Slightly shielded relative to the anhydrous form. |

| 6 | Anhydrous | ¹³C | ~155 | Olefinic carbon attached to the formyl group. |

| 6 | Hydrate | ¹³C | ~158 | Olefinic carbon attached to the gem-diol group. |

| Formyl (C7) | Anhydrous | ¹H | ~9.5 - 10.0 | Characteristic aldehyde proton. |

| Formyl (C7) | Anhydrous | ¹³C | ~185 - 195 | Characteristic aldehyde carbon. |

| Gem-diol (C7) | Hydrate | ¹H | ~5.5 - 6.5 | Methine proton of the gem-diol. |

| Gem-diol (C7) | Hydrate | ¹³C | ~90 - 95 | Carbon of the gem-diol, significantly shielded relative to the aldehyde. |

| 1, 3 | Anhydrous/Hydrate | ¹H | ~11.0 - 12.0 | Imide (N-H) protons, often broad and may exchange with solvent. |

While 1D NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com For 6-Formyl-uracil, a key correlation would be the potential long-range (⁴J) coupling between the C5-H and the formyl proton, which would help confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct, one-bond correlations between protons and the carbons they are attached to. This is the primary method for definitively assigning a proton signal to its corresponding carbon signal (e.g., C5-H to C5).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. For 6-Formyl-uracil, the most informative correlations would be from the formyl proton to carbons C6 and C5, and from the C5-H proton to carbons C4, C6, and the formyl carbon. These correlations would unequivocally place the formyl group at the C6 position.

Expected 2D NMR Correlations for 6-Formyl-uracil

| Experiment | Observed Proton (¹H) | Correlated Nucleus | Significance |

|---|---|---|---|

| COSY | H5 | Formyl-H (long range) | Confirms proximity of H5 and the formyl group. |

| HSQC | H5 | C5 | Directly links the H5 proton to the C5 carbon. |

| HSQC | Formyl-H | Formyl-C | Directly links the aldehyde proton to its carbon. |

| HMBC | H5 | C4, C6, Formyl-C | Establishes the connectivity of the C5 position within the pyrimidine (B1678525) ring and to the substituent. |

| HMBC | Formyl-H | C5, C6 | Confirms the attachment of the formyl group to the C6 position of the uracil ring. |

| HMBC | N1-H | C2, C6 | Confirms the N1 position in the ring. |

| HMBC | N3-H | C2, C4 | Confirms the N3 position in the ring. |

A significant feature of formyl-substituted uracils in aqueous media is the reversible hydration of the aldehyde group to form a geminal diol (gem-diol). nih.gov This equilibrium is readily studied and quantified by ¹H NMR spectroscopy.

The aldehyde proton of the anhydrous form has a characteristic chemical shift far downfield (e.g., ~9.5 ppm), while the methine proton of the hydrated gem-diol form appears much further upfield (e.g., ~5.5 ppm). researchgate.net Because the area under an NMR peak is directly proportional to the number of nuclei it represents, the relative amounts of the two forms can be determined by integrating their respective, well-separated signals. The molar percentage of the hydrated form can be calculated using the following equation:

% Hydrate = [Integral (gem-diol H) / (Integral (gem-diol H) + Integral (aldehyde H))] x 100

This analysis provides valuable insight into the compound's behavior in aqueous environments, which is critical for understanding its potential biological activity and stability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy and precision. measurlabs.comlongdom.org By measuring the mass of the molecular ion to several decimal places, HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com This is an essential step in confirming the identity of 6-Formyl-uracil and its hydrate.

Theoretical Exact Mass Data for 6-Formyl-uracil and its Hydrate

| Compound Form | Molecular Formula | Adduct | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|---|

| 6-Formyl-uracil (Anhydrous) | C₅H₄N₂O₃ | [M+H]⁺ | 141.0295 |

| 6-Formyl-uracil (Anhydrous) | C₅H₄N₂O₃ | [M-H]⁻ | 139.0150 |

| 6-Formyl-uracil Hydrate | C₅H₆N₂O₄ | [M+H]⁺ | 159.0401 |

| This compound | C₅H₆N₂O₄ | [M-H]⁻ | 157.0255 |

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the molecular ion [M+H]⁺) and analyzing the resulting product ions. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure, acting as a chemical fingerprint. researchgate.net

For 6-Formyl-uracil, fragmentation is expected to occur through characteristic pathways for pyrimidine rings. A common fragmentation is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the uracil ring. Another expected pathway is the neutral loss of isocyanic acid (HNCO). The presence of the formyl group introduces additional pathways, such as the loss of carbon monoxide (CO) or the entire formyl radical (CHO•). Analyzing these specific fragments helps to confirm the core uracil structure and the nature and position of its substituent.

Plausible MS/MS Fragmentation Pathways for 6-Formyl-uracil ([M+H]⁺ = 141.03)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Fragment Ion (m/z) | Significance |

|---|---|---|---|---|

| 141.03 | H₂O | [C₅H₃N₂O₂]⁺ | 123.02 | Loss of water. |

| 141.03 | CO | [C₄H₅N₂O₂]⁺ | 113.04 | Loss of carbon monoxide from the formyl group. |

| 141.03 | HNCO | [C₄H₃NO₂]⁺ | 98.02 | Characteristic loss of isocyanic acid from the uracil ring. |

| 141.03 | CO + H₂O | [C₄H₃N₂O]⁺ | 95.03 | Sequential loss of water and carbon monoxide. |

| 141.03 | HNCO + CO | [C₃H₂O]⁺ | 54.01 | Loss of isocyanic acid and carbon monoxide. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, scientists can deduce the electron density distribution throughout the crystal lattice. This information allows for the determination of atomic positions, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net

While specific, publicly available crystallographic data for this compound is not prevalent in the surveyed literature, the structural characteristics can be inferred from high-resolution studies of closely related uracil derivatives, such as 1-methyluracil. nih.gov For this compound, a crystalline structure would be expected to feature a nearly planar pyrimidine ring, characteristic of the uracil moiety. The formyl group at the C6 position would likely influence the crystal packing through dipole-dipole interactions and potential hydrogen bonding.

Table 1: Expected Key Structural Features of this compound from X-ray Crystallography

| Structural Feature | Expected Observation | Rationale |

|---|---|---|

| Uracil Ring Geometry | Nearly planar | Inherent aromaticity and sp² hybridization of ring atoms. |

| Intermolecular Interactions | Extensive hydrogen bonding | Presence of N-H, C=O, and C-H(formyl) groups, plus the water molecule. |

| Role of Water Molecule | Lattice stabilization | Acts as a bridge, forming hydrogen bonds with multiple functional groups. |

| Crystal Packing | Formation of layered or 3D networks | Driven by hydrogen bonding and π-π stacking interactions between uracil rings. |

| Formyl Group Orientation | Likely coplanar with the ring | To maximize π-system conjugation, though crystal packing forces may cause slight torsion. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. surfacesciencewestern.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. surfacesciencewestern.com Together, they provide a detailed fingerprint of the functional groups present in a molecule. nih.gov

For this compound, the vibrational spectra are expected to be rich and informative, displaying characteristic bands for the uracil ring, the formyl substituent, and the water of hydration.

Key Expected Vibrational Modes:

Uracil Ring Modes: The spectrum will be dominated by vibrations of the pyrimidine ring. These include C=C and C=O stretching vibrations, typically found in the 1600-1750 cm⁻¹ region. nih.gov Ring breathing modes and other deformations will appear at lower wavenumbers. nih.gov

N-H and O-H Stretching: The N-H stretching vibrations of the uracil ring are expected in the 3000-3400 cm⁻¹ range. The O-H stretching bands from the water molecule of hydration will also appear in this region, often as broad absorptions due to hydrogen bonding.

Formyl Group Vibrations: The formyl group introduces distinct vibrational signatures. The C=O stretching of the aldehyde is anticipated in the 1680-1715 cm⁻¹ range, potentially overlapping with the uracil carbonyl bands. A characteristic C-H stretching vibration of the aldehyde proton is expected around 2700-2900 cm⁻¹.

C-H Vibrations: The C-H stretching of the uracil ring (at the C5 position) will be observed near 3100 cm⁻¹.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict and assign the vibrational modes of uracil and its derivatives with high accuracy, aiding in the interpretation of experimental spectra. nih.govnih.gov

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Water of Hydration | 3200 - 3500 (broad) | IR |

| N-H Stretch | Uracil Ring (N1-H, N3-H) | 3000 - 3400 | IR, Raman |

| C-H Stretch | Uracil Ring (C5-H) | ~3100 | IR, Raman |

| C-H Stretch | Formyl Group (-CHO) | 2700 - 2900 | IR, Raman |

| C=O Stretch | Uracil Ring (C2=O, C4=O) | 1650 - 1750 | IR, Raman |

| C=O Stretch | Formyl Group (-CHO) | 1680 - 1715 | IR, Raman |

| C=C Stretch & Ring Modes | Uracil Ring | 1400 - 1650 | IR, Raman |

| N-H Bending | Uracil Ring | 1400 - 1500 | IR |

| Ring Breathing | Uracil Ring | 700 - 800 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths of absorption are characteristic of the types of electronic transitions possible within the molecule, providing insight into its electronic structure, particularly the nature of its chromophores and conjugated π-systems. libretexts.org

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within the conjugated system formed by the pyrimidine ring and the formyl group. The primary transitions observed for uracil and its derivatives are:

π → π* Transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For uracil in aqueous solution, this transition occurs at a lower energy (longer wavelength) compared to the n → π* transition. researchgate.net The presence of the electron-withdrawing formyl group in conjugation with the ring is expected to shift this absorption band, likely to a longer wavelength (a bathochromic shift).

n → π* Transitions: These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital. In uracil, this transition is observed at a higher energy (shorter wavelength) in polar solvents due to stabilization of the ground state. researchgate.netyoutube.com

The phenomenon of solvatochromism , the change in the position of absorption bands with a change in solvent polarity, is also relevant. rsc.org For pyrimidine derivatives, polar solvents can stabilize the ground state differently than the excited state, leading to shifts in the absorption maxima. For n → π* transitions, increasing solvent polarity typically causes a hypsochromic (blue) shift, while for π → π* transitions, a bathochromic (red) shift is often observed.

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Electronic Transition | Orbitals Involved | Expected λmax Range (nm) | Characteristics |

|---|---|---|---|

| π → π* | Promotion from π bonding to π* antibonding MO | 250 - 280 | High molar absorptivity (ε); sensitive to conjugation. |

| n → π* | Promotion from non-bonding to π* antibonding MO | 220 - 240 | Low molar absorptivity (ε); sensitive to solvent polarity (blue shift in polar solvents). |

Computational and Theoretical Investigations of 6 Formyl Uracil Hydrate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-formyl-uracil hydrate (B1144303) at the atomic level. These methods are used to determine the molecule's electronic structure, optimized geometry, and energetic properties.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the molecular structure and energetics of chemical compounds. For uracil (B121893) and its derivatives, including 6-formyl-uracil, various levels of theory and basis sets have been utilized to achieve accurate results.

Geometry optimization of uracil and its derivatives is often performed using DFT methods such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p). kuleuven.beresearchgate.net These calculations help to identify the most stable arrangement of atoms in the molecule. For instance, studies on uracil have shown that the dioxo form is the most stable tautomer. kuleuven.be The choice of functional and basis set is crucial, with some studies indicating that functionals like M06-2X and B2PLYP-D, which account for dispersion interactions, can provide more accurate conformational energies compared to the more common B3LYP functional. psu.edu

Theoretical studies have also been conducted on the hydrated forms of similar molecules, such as 5-formylcytosine (B1664653) and its uracil derivative. nih.gov In these investigations, geometry optimization was carried out at the B3LYP-D3/6-31+G(d,p) level of theory in the gas phase. nih.gov The hydration reaction of related aldehydes has been shown to be an endergonic process, and the B3LYP-D3/6-31+G(d,p) hybrid DFT method provides results that are in close agreement with higher-level methods like G3B3 or DLPNO-CCSD(T)/CBS. nih.govuni-muenchen.de

The table below presents a selection of computational methods and basis sets that have been applied to study uracil and its derivatives, which are relevant for understanding 6-formyl-uracil hydrate.

| Computational Method | Basis Set | Application | Reference |

| DFT (B3LYP) | 6-31G(d,p) | Geometry optimization, proton affinities | kuleuven.be |

| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, NBO analysis | researchgate.net |

| Ab Initio (MP4) | 6-31G(d,p) | Proton affinities | kuleuven.be |

| DFT (B3LYP-D3) | 6-31+G(d,p) | Geometry optimization of hydrated species | nih.gov |

| DFT (M06-2X, B2PLYP-D) | Not specified | Conformational energy calculations | psu.edu |

Analysis of Proton Affinities and Deprotonation Enthalpies

The proton affinity (PA) and deprotonation enthalpy (ΔH_acid) are key descriptors of the acid-base properties of a molecule. These values have been calculated for uracil and its derivatives to understand their reactivity. kuleuven.bersc.org DFT calculations, often at the B3LYP level with basis sets like 6-31G(d,p) and 6-31++G(d,p), have been used to determine the proton affinities of the oxygen and nitrogen atoms and the deprotonation energies of the N-H bonds. kuleuven.bersc.org

For uracil, it has been suggested that both carbonyl groups have comparable acceptor strength in hydrogen bonding. kuleuven.be The most stable cyclic complex with water is formed at the oxygen with the lowest basicity and the N-H bond with the highest acidity. rsc.org Computational studies on methylated uracil derivatives have also been performed to determine their gas-phase proton affinities and basicities, with theoretical values showing good agreement with experimental data. researchgate.net These studies are crucial for understanding how modifications to the uracil ring, such as the addition of a formyl group, can influence its chemical behavior.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.govlidsen.com The exploration of energetically favorable spatial arrangements, or conformations, is a key aspect of understanding a molecule's function. iupac.org

For uracil and its derivatives, MD simulations can reveal how the molecule behaves in a solvated environment, such as in water. researchgate.net These simulations can show the formation and breaking of hydrogen bonds between the solute and solvent molecules, which can influence the stability of different conformations. researchgate.net For example, simulations of hydrated uracil clusters have shown that the surrounding water molecules can have a "protective" effect on the uracil molecule. researchgate.net

Conformational analysis of related heterocyclic systems has been performed using various computational methods to understand the influence of substituents on the ring's shape. psu.edu For this compound, MD simulations would be invaluable for sampling the different possible conformations of the hydrated formyl group and the uracil ring, and for understanding how these conformations are influenced by the surrounding water molecules.

Solvation Models and Environmental Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly in a solvent like water. Solvation models are used in computational chemistry to account for these environmental effects. mdpi.com

Both explicit and implicit solvation models are employed. Explicit models involve including a number of solvent molecules directly in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium. nih.govmdpi.com The SMD model is considered versatile for any charged or uncharged solute in any solvent. mdpi.com

For uracil derivatives, a combination of continuum solvation models with explicit water molecules has been used to accurately model the effects of aqueous solvation. nih.govuni-muenchen.de The addition of explicit water molecules to the calculations of hydration energies has been shown to systematically make the reaction less endergonic. uni-muenchen.de This indicates that specific hydrogen bonding interactions can alter the hydration equilibrium. uni-muenchen.de The environment has a significant influence on the fragmentation dynamics of uracil, with surrounding water molecules providing a protective effect. researchgate.net

Prediction of Spectroscopic Properties from First Principles

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the theoretical models. For uracil and its derivatives, theoretical calculations of properties like vibrational frequencies and NMR chemical shifts have been performed.

DFT calculations at the B3LYP/6-31++G(d,p) level have been used to compute the frequency shifts of the ν(OH) stretching vibrations in uracil-water complexes. kuleuven.bersc.org Furthermore, theoretical calculations have been used to aid in the assignment of signals in NMR spectra of hydrated species. nih.govuni-muenchen.de The ability to accurately predict spectroscopic properties from first principles is a powerful tool for identifying and characterizing transient species like the hydrated form of 6-formyl-uracil.

Biochemical Transformations and Metabolic Pathway Integration Mechanistic Focus

Enzymatic Recognition and Transformation by Specific Enzymes

The metabolic fate of 5-formyluracil (B14596) in DNA is dictated by its recognition and subsequent transformation by a specialized class of enzymes. These enzymes identify the altered base and initiate its removal, preventing potential mutagenic consequences. nih.gov

Interactions with DNA Glycosylases and Base Excision Repair Mechanisms

5-formyluracil is primarily processed through the Base Excision Repair (BER) pathway, which is initiated by a DNA glycosylase. nih.govwikipedia.org Several DNA glycosylases have been shown to recognize and excise 5-foU. In Escherichia coli, the AlkA protein (3-methyladenine DNA glycosylase II) efficiently recognizes and removes 5-foU from DNA. nih.gov Studies have shown that the repair activity for 5-foU is induced in E. coli following exposure to alkylating agents, and this induction is dependent on the alkA gene. nih.gov

In humans, the NTH1 (hNTH1), a homolog of E. coli Endonuclease III, possesses DNA glycosylase activity specific for 5-foU. oup.com The mechanistic action of hNTH1 involves recognizing the 5-foU lesion, flipping the damaged base out of the DNA helix, and cleaving the N-glycosidic bond that links the base to the deoxyribose sugar backbone. wikipedia.orgoup.com This cleavage creates an apurinic/apyrimidinic (AP) site. The hNTH1 enzyme is bifunctional, meaning it also has AP lyase activity, allowing it to subsequently cleave the phosphodiester backbone via a β-elimination reaction. oup.com

The recognition of 5-foU by these glycosylases is highly specific. The electron-withdrawing nature of the 5-formyl group alters the chemical properties of the uracil (B121893) ring, causing the base and its corresponding sugar to become electron deficient. nih.govresearchgate.net This feature is thought to play a key role in the differential recognition of 5-foU compared to the unmodified thymine (B56734) base. nih.gov

Proposed Roles in Oxidative Demethylation Pathways

The formation of 5-formyluracil is a direct consequence of the oxidation of the thymine methyl group, a process that can be seen as a form of demethylation via oxidation. nih.govnih.gov This chemistry is conceptually linked to the active DNA demethylation pathways observed for 5-methylcytosine (B146107) (5-mC). In mammalian cells, 5-mC can be iteratively oxidized by Ten-Eleven Translocation (TET) enzymes to 5-hydroxymethylcytosine (B124674) (5-hmC), 5-formylcytosine (B1664653) (5-fC), and 5-carboxylcytosine (5-caC). mdpi.com

The highly oxidized derivatives, 5-fC and 5-caC, are then excised by Thymine DNA Glycosylase (TDG), a key enzyme in the BER pathway, to be replaced by an unmodified cytosine. mdpi.comresearchgate.net TDG is also known to recognize and excise various oxidized pyrimidine (B1678525) bases, including 5-formyluracil. mdpi.com This suggests a broader role for DNA glycosylases in recognizing and processing formylated bases, whether they originate from thymine or 5-methylcytosine. The enzymatic removal of 5-foU can thus be considered part of a wider cellular strategy to manage the consequences of oxidative chemistry on pyrimidine bases, including processes related to epigenetic regulation.

Abiotic Formation and Chemical Evolution Context

In the context of chemical evolution and the origins of life, the formation of nucleic acid bases is a critical step. While the direct prebiotic synthesis of 5-formyluracil has not been extensively detailed, its potential formation can be inferred from established prebiotic routes for uracil and its derivatives. Plausible prebiotic syntheses for uracil have been demonstrated, for example, from the reaction of cyanoacetaldehyde with urea (B33335) in concentrated solutions, which could have occurred in evaporating lagoons on early Earth. nih.gov

Formaldehyde, a simple and abundant molecule in prebiotic environments, readily adds to the C-5 position of uracil to produce 5-hydroxymethyluracil. nih.gov It is conceivable that further oxidation of 5-hydroxymethyluracil, or the direct reaction of uracil with other prebiotic C1 sources under oxidizing conditions, could lead to the abiotic formation of 5-formyluracil. The presence of such substituted uracils on the primitive Earth could have expanded the chemical repertoire of early genetic polymers, potentially influencing their stability and catalytic capabilities. nih.gov

Influence of Hydration State on Biochemical Reactivity and Recognition

The aldehyde group of 5-formyluracil exists in equilibrium with its hydrate (B1144303) form, a geminal diol, in aqueous solutions. nih.gov This hydration state has significant implications for its biochemical properties and how it is recognized by enzymes. The equilibrium between the aldehyde and hydrate forms is pH-dependent. nih.govresearchgate.net

| Parameter | Description | Significance |

| Equilibrium | 5-formyluracil (aldehyde) ⇌ 5-formyluracil hydrate (gem-diol) | The position of this equilibrium in aqueous solution affects the population of each chemical species available for enzymatic recognition. |

| pH Dependence | The equilibrium is influenced by pH. | Changes in the cellular microenvironment could alter the hydration state, potentially modulating its biochemical processing. |

| Structural Difference | Aldehyde form has a C=O group; Hydrate form has two C-OH groups. | This alters the hydrogen bonding capacity and steric profile of the base, influencing interactions with proteins like DNA glycosylases. |

| Biochemical Recognition | Enzymes may preferentially recognize one form over the other. | The hydration state can impact the efficiency of DNA repair and the mutagenic potential of the lesion. |

Advanced Applications in Chemical Synthesis and Chemical Biology Research

Use as a Versatile Synthetic Building Block for Complex Heterocyclic Systems

6-Formyl-uracil hydrate (B1144303) is a highly valued starting material in organic synthesis for the construction of complex heterocyclic systems. researchgate.net Its formyl group readily participates in condensation reactions with a variety of active methylene (B1212753) compounds, providing a streamlined pathway to fused pyrimidine (B1678525) derivatives. mdpi.com These fused pyrimidines are of significant interest due to their diverse pharmacological activities. acs.orgurv.catresearchgate.net

The reactivity of the aldehyde group in 6-formyl-uracil simplifies synthetic routes that might otherwise require more complex, multi-step procedures. mdpi.com For instance, it is a key intermediate in the preparation of fused heterocycles such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. mdpi.comacs.org These reactions often proceed through Knoevenagel or Stobbe-type condensations, where the formyl group reacts with compounds containing an active methylene group, followed by cyclization to form the fused ring system. dntb.gov.ua

The synthesis of various annulated pyrimidine derivatives showcases the versatility of 6-formyl-uracil. For example, it can be used to produce pyrimido[4,5-d]pyrimidine (B13093195) analogues, which have been investigated for their potential antitumor properties. acs.org The reaction of 6-formyl-uracil with different nucleophiles can lead to a wide array of heterocyclic structures, including pyrazolo[3,4-d]pyrimidines and xanthine (B1682287) derivatives. researchgate.net The ability to generate such a diverse range of complex molecules from a relatively simple precursor underscores the importance of 6-formyl-uracil hydrate as a building block in synthetic chemistry.

Table 1: Examples of Heterocyclic Systems Synthesized from 6-Formyl-uracil Derivatives

| Starting Material Containing 6-Formyl-uracil Moiety | Reactant | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 6-Amino-1,3-dimethyl-5-formyluracil | Phenylisocyanate / Phenylisothiocyanate | Pyrimido[4,5-d]pyrimidines | acs.org |

| 1,3-Dimethyl-6-chloro-5-formyluracil | Allyl amines | 6-N-allyl-1,3-dimethyl-5-formyl uracils (intermediate for intramolecular Diels-Alder reactions) | rsc.org |

| 5-Formyluracils | Active methylene compounds | 5-(Substituted alkenyl)uracils | dntb.gov.ua |

| 6-Aminouracil (B15529) | Dihydropyrancarbaldehyde | Pyrido[2,3-d]pyrimidine-2,4-dione | beilstein-journals.org |

Precursor for Fluorescent Probes and Conjugates

The aldehyde functionality of this compound serves as a chemical handle for the attachment of fluorogenic molecules, making it a valuable precursor for the synthesis of fluorescent probes and conjugates. researchgate.net These fluorescent nucleobase analogues are instrumental in studying the structure, dynamics, and interactions of nucleic acids. beilstein-journals.org

One approach involves the condensation of 5-formyluracil (B14596) (an alternative name for 6-formyluracil) with fluorogenic dyes. researchgate.net This reaction can be designed to occur under neutral aqueous conditions, which is advantageous for biological applications. The resulting fluorescent nucleosides can exhibit desirable properties such as a large Stokes shift and high sensitivity to their environment. researchgate.net For example, a fluorescent nucleobase analog derived from the condensation of 5-formyluracil and 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran displays viscosity-induced fluorescence and aggregation-induced emission behavior, making it a promising candidate for selective fluorogenic labeling. researchgate.net

Furthermore, 5-formyluracil has been used to synthesize biaryl quinazolinone-uracil nucleobase analogs. mdpi.com These compounds, prepared through condensation with anthranilamide derivatives, exhibit modest blue fluorescence and have larger molar absorptivity compared to natural uracil (B121893). mdpi.com When incorporated into peptide nucleic acid (PNA) oligomers, these modified uracils can act as "turn-on" fluorescent probes, showing a significant increase in fluorescence intensity upon hybridization with a complementary DNA sequence. mdpi.com This property is highly valuable for the development of probes for detecting specific DNA sequences.

Table 2: Photophysical Properties of a Fluorescent Nucleobase Analog (4a) Derived from 5-Formyluracil

| Property | Value | Reference |

|---|---|---|

| Stokes Shift | 67–117 nm | researchgate.net |

| Environmental Sensitivity | High (viscosity-induced fluorescence, aggregation-induced emission) | researchgate.net |

| Synthesis Condition | Readily synthesized in aqueous solutions with pH 7 | researchgate.net |

Scaffold for the Development of Nucleobase Analogues for Research Purposes

This compound is a key scaffold for creating nucleobase analogues that are used to investigate fundamental biological processes, particularly those involving DNA. oup.com The introduction of a formyl group at the 5-position of uracil creates a modified base that can be incorporated into synthetic oligonucleotides. oup.comnih.gov These modified oligonucleotides are powerful tools for studying DNA damage, repair mechanisms, and the effects of modified bases on DNA replication and transcription. oup.com

5-Formyluracil is a significant oxidative lesion of thymine (B56734) in DNA, formed by the oxidation of the thymine methyl group. oup.com By synthesizing oligonucleotides containing 5-formyluracil at specific sites, researchers can investigate its biological consequences. oup.com Studies have shown that 5-formyluracil in a DNA template can be read by various DNA polymerases, but it can also lead to misincorporation of nucleotides, suggesting it is a mutagenic lesion. oup.com

The synthesis of these nucleobase analogues typically involves phosphoramidite (B1245037) chemistry, allowing for the site-specific incorporation of 5-formyluracil into DNA strands. oup.com The resulting oligonucleotides can then be used in a variety of in vitro assays to probe their interactions with proteins, such as DNA polymerases and transcription factors. oup.com For instance, the presence of 5-formyluracil in the recognition sequence of the transcription factor AP-1 has been shown to inhibit its binding. These studies provide crucial insights into how oxidative DNA damage can perturb cellular functions.

Applications in Supramolecular Chemistry and Molecular Recognition Studies

The uracil moiety, with its hydrogen bond donor and acceptor sites, is an excellent motif for building supramolecular assemblies and for studies in molecular recognition. acs.orgacs.orgnih.gov The introduction of a formyl group in this compound adds another functional group that can participate in or influence these non-covalent interactions.

Uracil and its derivatives are known to form well-defined hydrogen-bonded structures, which are fundamental to the construction of supramolecular systems. acs.orgacs.org For example, uracil derivatives can self-assemble through hydrogen bonding to form tapes and other complex architectures. acs.org The specific pattern of hydrogen bonding can be influenced by substituents on the uracil ring. acs.org In the context of 5-formyluracil, its unusual syn conformation has been observed to be stabilized by supramolecular interactions in the solid state. dntb.gov.uanih.gov

The ability of uracil derivatives to participate in specific hydrogen bonding patterns makes them useful for molecular recognition. rsc.orgrsc.org Synthetic polymer membranes have been functionalized with uracil derivatives to create materials capable of molecular recognition. rsc.orgrsc.org These membranes can selectively bind to complementary molecules through hydrogen bonding. rsc.org While much of the research in this area involves various uracil derivatives, the principles of hydrogen bonding and molecular recognition are directly applicable to systems incorporating 6-formyl-uracil. Its formyl group can potentially add another layer of interaction or steric influence, modulating the recognition properties of the supramolecular assembly.

Future Research Directions and Unresolved Academic Questions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic protocols is a cornerstone of modern chemistry. For 6-Formyl-uracil, future research should prioritize moving beyond traditional methods, which can be complex and low-yielding. researchgate.net

A significant avenue for exploration is the development of one-pot, multi-component reactions (MCRs). arkat-usa.org These reactions, known for their atom economy and efficiency, could provide rapid access to a diverse range of 6-Formyl-uracil derivatives. arkat-usa.org Research into organoautocatalytic systems, where a product of the reaction itself acts as a catalyst, offers a promising strategy for green synthesis. fau.eu Such methods could eliminate the need for expensive and often toxic metal catalysts and allow reactions to proceed under mild conditions, such as at room temperature. fau.eu

Further investigation into domino reactions, like the Knoevenagel-hetero-Diels-Alder sequence, could lead to the efficient synthesis of complex polycyclic structures derived from a 6-Formyl-uracil scaffold. researchgate.net The use of water as a solvent in these synthetic strategies should be a key focus, aligning with the principles of green chemistry. researchgate.net

Table 1: Promising Synthetic Strategies for Future Investigation

| Synthetic Approach | Key Features | Potential Advantages | Relevant Findings |

|---|---|---|---|

| One-Pot, Multi-Component Reactions (MCRs) | Combines multiple reactants in a single step. | High atom economy, reduced waste, rapid access to diverse structures. | Successfully used for synthesizing related bis(heterocycles) and dipyrimidines. arkat-usa.org |

| Organoautocatalysis | An in situ generated product catalyzes the reaction. | Eliminates need for external (often metal) catalysts, mild reaction conditions. | Demonstrated for bioactive cyclic amines, offering a model for nitrogen-containing heterocycles. fau.eu |

| Domino Knoevenagel-hetero-Diels–Alder Reactions | Sequential reactions in a single pot without isolating intermediates. | Builds molecular complexity efficiently. | Proven effective for creating tetracyclic uracil (B121893) derivatives in water. researchgate.net |

| Microwave-Assisted Hydrolysis | Use of microwave irradiation to accelerate reactions. | Significantly reduces reaction times for hydrolysis steps. | Enables rapid conversion of substituted 2,4-dimethoxypyrimidines to 6-substituted uracils. researchgate.net |

Deeper Understanding of Complex Tautomeric and Hydration Dynamics in Varied Environments

The biological function and chemical reactivity of 6-Formyl-uracil are intrinsically linked to its structure, which is complicated by tautomerism and hydration. The uracil ring can exist in several tautomeric forms (e.g., diketo, keto-enol), and the presence of the formyl group adds further complexity. mdpi.com While the diketo form is generally the most stable, substitution can decrease the relative energy of enol tautomers, potentially increasing their presence in an equilibrium mixture. mdpi.com

Future research must employ a combination of advanced spectroscopic techniques (NMR) and high-level computational methods (Density Functional Theory, DFT) to fully characterize these dynamics. uni-muenchen.denih.gov A critical unresolved question is how different environments—such as varying pH, solvent polarity, and the confined space of an enzyme's active site—influence the tautomeric equilibrium and the hydration state of the formyl group. mdpi.comnih.gov

Experimental and theoretical studies on the related 5-formylcytosine (B1664653) have shown that its hydrate (B1144303) content is pH-dependent, increasing significantly upon protonation. nih.gov Similar systematic studies are needed for 6-Formyl-uracil to quantify the free energy of hydration and understand how factors like protonation state shift the equilibrium between the aldehyde and its gem-diol (hydrate) form. nih.gov This knowledge is crucial, as the hydrate form may exhibit different hydrogen bonding patterns and reactivity compared to the aldehyde. nih.gov The photohydration mechanism, which may involve highly energetic intermediates, also warrants deeper investigation to understand its stability and decay pathways. acs.org

Mechanistic Elucidation of Less Understood Biochemical Transformations

As an oxidized form of a canonical nucleobase, 6-Formyl-uracil can be considered a form of DNA lesion. nih.gov Its biochemical fate within a cell is a critical area of study. A primary question is how cellular machinery, particularly the base excision repair (BER) pathway, recognizes and processes this specific modification. DNA glycosylases are key enzymes in the BER pathway that identify and remove damaged bases by cleaving the N-glycosylic bond. nih.gov

Future studies should focus on identifying the specific human DNA glycosylases that act on 6-Formyl-uracil within a DNA strand. It is known that these enzymes often flip the target base out of the DNA helix to fit it into an active site pocket. nih.gov Investigating the efficiency and mechanism of this process for 6-Formyl-uracil could reveal unique structural interactions. Furthermore, the potential for 6-Formyl-uracil to be mutagenic by causing mispairing during DNA replication needs to be thoroughly explored.

Another area of interest is its role in the pyrimidine (B1678525) salvage pathway. asm.org Research on whether 6-Formyl-uracil can be utilized by enzymes like uracil phosphoribosyltransferase (UPRT) for conversion into nucleotides would provide insight into its metabolic integration or disruption. asm.org

Design and Synthesis of Advanced Probes for Chemical Biology Research

The reactive aldehyde group of 6-Formyl-uracil makes it an exceptionally useful building block for developing advanced tools for chemical biology. researchgate.netnih.gov This reactivity allows for selective chemical ligation to molecules containing amine or hydrazine (B178648) functionalities, enabling the creation of sophisticated molecular probes. nih.govacs.org

A significant future direction is the synthesis of novel fluorogenic probes. By using 6-Formyl-uracil as a precursor, new meso-substituted BODIPY dyes can be prepared. researchgate.net These dyes are highly valuable due to their sharp absorption and emission peaks and high fluorescence quantum yields. Research should focus on tuning the photophysical properties of these uracil-BODIPY conjugates by varying substituents on the uracil ring. researchgate.net

Furthermore, 6-Formyl-uracil is an ideal scaffold for "substrate fragment tethering," a strategy to design potent and specific enzyme inhibitors. oup.com In this approach, the uracil fragment targets the enzyme's natural substrate binding site, while the formyl group serves as an anchor to attach a library of other chemical fragments via a linker, allowing for the rapid discovery of molecules that occupy adjacent pockets in the active site. oup.com Applying this strategy to enzymes involved in nucleobase metabolism or repair could yield novel therapeutic leads. oup.com

Table 2: Applications in Chemical Probe Development

| Probe Type | Application | Synthetic Strategy | Key Findings/Future Work |

|---|---|---|---|

| Fluorescent Dyes | Cellular imaging, biosensing | Condensation of 6-Formyl-uracil with pyrrole (B145914) derivatives to form BODIPY core. | Creates regioselectively functionalized BODIPY dyes directly connected to a nucleobase; future work can optimize spectroscopic properties. researchgate.net |

| Enzyme Inhibitors | Drug discovery, mechanistic studies | Substrate fragment tethering using 6-formyluracil as an anchor for a library of aldehyde-binding elements. | Successfully produced novel inhibitors for the DNA repair enzyme UNG2; can be applied to other enzymes recognizing extrahelical bases. oup.com |

| Bioconjugation Handles | Labeling of biomolecules | Oxime or hydrazone formation via reaction of the formyl group with alkoxyamines or hydrazines. | The formyl group on uracil allows for selective chemical tagging of DNA and other molecules. nih.govacs.org |

Integration of Computational and Experimental Studies for Predictive Modeling

The synergy between computational modeling and experimental validation is essential for accelerating research into complex molecular systems like 6-Formyl-uracil. Future progress will heavily rely on the tight integration of these two approaches to build predictive models of the compound's behavior.

Quantum mechanical calculations, particularly DFT, have already proven invaluable for rationalizing the enhanced reactivity of formyl-uracils and predicting tautomeric stabilities. mdpi.comacs.org Future computational work should focus on developing robust models that can accurately predict reaction barriers, pKa values, and oxidation potentials in different environments, including implicit and explicit solvent models. nih.govresearchgate.net For instance, modeling the excited states and potential energy surfaces can unravel the mechanisms of photosensitization and photohydration, explaining experimental observations from spectroscopy. rsc.org